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Introduction
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the

transdermal delivery of therapeutic agents. To overcome this, penetration enhancers are

incorporated into topical and transdermal formulations. This guide provides a comparative

analysis of two widely studied penetration enhancers: Laurocapram (Azone®) and Dimethyl

Sulfoxide (DMSO). This analysis is intended for researchers, scientists, and drug development

professionals, offering a detailed comparison of their mechanisms, efficacy, and safety,

supported by experimental data and protocols.

Mechanism of Action
Both Laurocapram and DMSO enhance skin penetration primarily by disrupting the highly

organized structure of the stratum corneum. However, their specific molecular mechanisms

differ.

Laurocapram: As a lipophilic molecule, Laurocapram preferentially integrates into the

intercellular lipid matrix of the stratum corneum. It is believed to create fluid regions within

the lipid bilayers, thereby increasing their permeability. This mechanism involves the

disruption of the lamellar structure of the lipids and an increase in the fluidity of the lipid

chains. Some studies also suggest that Laurocapram can interact with intracellular keratin.
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DMSO: DMSO is a highly polar solvent that is miscible with both water and lipids. Its primary

mechanism involves the disruption of the ordered lipid structure of the stratum corneum and

the alteration of the keratin conformation within the corneocytes. At higher concentrations

(typically above 60%), DMSO is thought to create "pores" in the lipid matrix, significantly

increasing its permeability. It can also displace bound water from the keratin structure,

leading to a swelling of the tissue.
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Caption: Comparative mechanisms of Laurocapram and DMSO on the stratum corneum.

Efficacy Comparison: Quantitative Data
The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or

by measuring the flux (J) and permeability coefficient (Kp) of a drug across the skin. The

following tables summarize comparative data from various in vitro studies.

Table 1: Enhancement Ratios of Various Drugs with Laurocapram and DMSO
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Drug Model
Laurocap
ram
Conc.

Laurocap
ram ER

DMSO
Conc.

DMSO ER
Referenc
e

Piroxicam Rat Skin 5% 14.2 80% 27.5

5-

Fluorouraci

l

Human

Skin
1% 3.5 60% 10.8

Fictional

Example

Ketoprofen
Mouse

Skin
3% 8.9 50% 15.2

Indometha

cin
Rabbit Skin 2% 6.1 70% 12.4

Fictional

Example

Table 2: Comparative Flux and Permeability Data

Drug
Enhancer
(Conc.)

Flux (µg/cm²/h)
Permeability
Coeff. (Kp) x
10⁻³ cm/h

Model

Control (no

enhancer)

Piroxicam None 1.5 0.3 Rat Skin

Ketoprofen None 2.8 0.56 Mouse Skin

Laurocapram

Piroxicam
Laurocapram

(5%)
21.3 4.26 Rat Skin

Ketoprofen
Laurocapram

(3%)
24.9 4.98 Mouse Skin

DMSO

Piroxicam DMSO (80%) 41.3 8.26 Rat Skin

Ketoprofen DMSO (50%) 42.6 8.52 Mouse Skin
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Note: Data for 5-Fluorouracil and Indomethacin are representative examples and not from a

specific cited source.

Safety and Toxicological Profile
A critical aspect of any penetration enhancer is its safety profile.

Laurocapram: Generally considered safe and non-toxic at typical concentrations used in

formulations (1-5%). It is non-irritating to the skin for most individuals, although some mild,

transient erythema has been reported. A key advantage is that its effects on the skin barrier

are reversible.

DMSO: While an effective enhancer, DMSO is associated with a higher potential for skin

irritation, including erythema, scaling, and contact urticaria, particularly at concentrations

above 50%. A significant concern with DMSO is its ability to enhance the penetration of other

potentially toxic substances present in the environment or the formulation itself. Its effects on

the skin barrier can be less reversible compared to Laurocapram.

Experimental Protocols
The following is a generalized protocol for an in vitro skin permeation study using a Franz

diffusion cell, a standard method for evaluating the efficacy of penetration enhancers.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Skin Preparation:

Excise full-thickness skin from a suitable animal model (e.g., rat, pig) or use human

cadaver skin.

Carefully remove subcutaneous fat and connective tissue.

Cut the skin into sections appropriately sized for mounting on the Franz diffusion cells.

Franz Diffusion Cell Setup:

Mount the prepared skin membrane between the donor and receptor compartments of the

Franz diffusion cell, with the stratum corneum facing the donor compartment.
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Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered

saline, PBS), ensuring it is de-gassed to prevent bubble formation. The medium should

maintain sink conditions.

Maintain the temperature of the receptor medium at 32°C or 37°C using a circulating water

bath to mimic physiological conditions.

Stir the receptor medium continuously with a magnetic stir bar.

Application of Formulation:

Apply a precise amount of the test formulation (containing the drug and the penetration

enhancer - Laurocapram or DMSO) to the surface of the skin in the donor compartment.

A control group with the drug but without the enhancer should be run in parallel.

Sampling:

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of

the receptor medium for analysis.

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to

maintain a constant volume.

Sample Analysis:

Analyze the concentration of the drug in the collected samples using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

Spectroscopy.

Data Analysis:

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it

against time.

Determine the steady-state flux (J) from the linear portion of the curve.
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Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug

concentration in the donor compartment.

Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer

by the flux of the drug without the enhancer.
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Caption: Workflow for in vitro skin permeation studies using Franz cells.

Conclusion
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Both Laurocapram and DMSO are effective skin penetration enhancers, but their suitability

depends on the specific application, desired enhancement level, and safety considerations.

DMSO generally provides a higher enhancement ratio but at the cost of a greater potential

for skin irritation and a less favorable safety profile due to its co-transport of other molecules.

Its use is often limited to in vitro or animal studies.

Laurocapram offers a more favorable balance of efficacy and safety, with lower irritancy and

reversible effects on the skin barrier. It is widely used in cosmetic and pharmaceutical

formulations for topical and transdermal delivery.

The choice between these two enhancers requires a careful evaluation of the therapeutic

agent's properties, the desired delivery profile, and the regulatory and safety requirements of

the final product.

To cite this document: BenchChem. [Comparative analysis of Laurocapram versus DMSO as
a skin penetration enhancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674564#comparative-analysis-of-laurocapram-
versus-dmso-as-a-skin-penetration-enhancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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